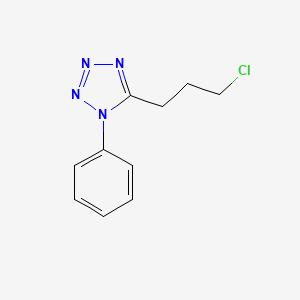

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole

Vue d'ensemble

Description

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the tetrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chloropropylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

-

Ammonia treatment replaces the chlorine atom with an amine group, forming 5-(3-aminopropyl)-1-phenyl-1H-tetrazole.

-

Thiols (e.g., benzyl mercaptan) yield thioether derivatives under mild heating (60–80°C) in polar solvents like DMF.

Table 1: Substitution Reactions

| Reagent | Product | Conditions |

|---|---|---|

| NH₃ (aq.) | 5-(3-aminopropyl)-tetrazole | RT, 12 hrs |

| NaSCH₂Ph | 5-(3-(benzylthio)propyl)-tetrazole | DMF, 80°C, 6 hrs |

| HOCH₂CH₂OH | 5-(3-(2-hydroxyethoxy)propyl)-tetrazole | Ethanol, reflux, 8 hrs |

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or alkenes. Copper(I) iodide catalyzes reactions with phenylacetylene to form pyrazoline derivatives . Bismuth chloride enhances regioselectivity in these reactions, achieving yields up to 99% under microwave irradiation .

Key Example :

Oxidation

-

Hydrogen peroxide oxidizes the tetrazole ring to form a diazo compound, releasing nitrogen gas .

-

m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the chloropropyl chain to a ketone.

Reduction

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the tetrazole’s C-5 position. For instance:

-

Pd/Co nanoparticles facilitate coupling with aryl boronic acids in aqueous i-PrOH at 160°C, yielding biaryl derivatives .

Table 2: Cross-Coupling Reactions

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| Pd/Co NPs | 4-Bromophenyl | 5-(4-Biphenyl)-tetrazole | 92 |

| CuI | Vinyl bromide | 5-(3-Propenyl)-tetrazole | 85 |

Hydrolysis

Under alkaline conditions (NaOH, H₂O/EtOH), the tetrazole ring hydrolyzes to form phenylhydrazine and 3-chloropropionamide . Acidic hydrolysis (HCl, reflux) cleaves the chloropropyl chain, yielding 1-phenyltetrazole and chloroacetic acid.

Biological Activity-Related Reactions

While not direct chemical reactions, the compound’s derivatives interact with biological targets:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole have shown effectiveness against a range of bacteria and fungi. The presence of the tetrazole ring enhances the bioactivity of these compounds due to their ability to interact with biological targets such as enzymes and receptors .

Anticancer Properties

Recent studies have suggested that tetrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for potential interactions with cancer-related pathways, making it a candidate for further development as an anticancer agent. Specific analogs have been synthesized and tested in vitro, showing promising results in reducing tumor growth in certain cancer cell lines .

Neurological Applications

The tetrazole moiety is also being explored for its neuroprotective effects. Compounds containing this structure have been investigated for their ability to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .

Material Science

Polymer Chemistry

this compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to heat and chemical degradation, making it suitable for applications in coatings and composites .

Nanotechnology

The compound's unique properties allow it to be utilized in the fabrication of nanomaterials. For example, it can be used as a precursor in the synthesis of nanoparticles that exhibit specific catalytic activities or enhanced electronic properties. Research is ongoing to explore its role in developing functionalized nanomaterials for sensors and drug delivery systems .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties facilitate its use in the separation and analysis of complex mixtures in pharmaceutical formulations .

Spectroscopic Studies

The compound has also been utilized in spectroscopic studies to understand the interactions between different chemical species. Its unique spectral features make it a valuable tool for researchers studying molecular interactions and dynamics within various environments .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3-chloropropyl)-1H-tetrazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.

1-phenyl-1H-tetrazole:

5-(3-bromopropyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

Uniqueness

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the 3-chloropropyl and phenyl groups, which confer specific chemical properties and potential applications. The combination of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Activité Biologique

5-(3-Chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is a compound that belongs to the tetrazole family, characterized by its unique five-membered ring structure containing four nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- IUPAC Name: this compound

- CAS Number: 14210-25-4

- Molecular Formula: C7H8ClN4

- Molecular Weight: 180.6 g/mol

- SMILES Representation: ClC1=NN=NN1C1=CC=CC=C1

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures to 5-(3-chloropropyl)-1-phenyl-1H-tetrazole showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | E. coli | 32 µg/mL |

| 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of tetrazoles has been explored in various studies. In particular, 5-(3-chloropropyl)-1-phenyl-1H-tetrazole has shown promise in inhibiting the growth of cancer cell lines. A recent study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study:

In vitro studies conducted on MCF-7 cells revealed:

- IC50 Value: 15 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Mechanistic Insights

The biological activity of 5-(3-chloropropyl)-1-phenyl-1H-tetrazole can be attributed to its ability to interact with biological macromolecules. The presence of the tetrazole ring enhances its ability to form hydrogen bonds and coordinate with metal ions, which may contribute to its antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR)

Research into the SAR of tetrazoles suggests that modifications on the phenyl ring and the substituents on the tetrazole moiety can significantly influence their biological activity. For example:

- Substituents that enhance lipophilicity tend to improve cellular uptake.

- Electron-withdrawing groups increase the reactivity towards biological targets.

Toxicity and Safety Profile

While exploring the therapeutic potential of 5-(3-chloropropyl)-1-phenyl-1H-tetrazole, it is crucial to evaluate its toxicity. Preliminary studies indicate low toxicity levels in animal models at therapeutic doses, but further investigations are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

5-(3-chloropropyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALGHUJUPOTHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275218 | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-34-5 | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.